Defined Regulatory Role vs. Unspecified Benzamide Analogs
CAS 87262-54-2 is patented as 'Impurity B' of a specific neuropsychiatric drug candidate (formula VI), establishing its sole defined purpose as a reference standard for QC [1]. Its identity is confirmed by its role in a regulatory framework. In contrast, generic benzamide analogs like N-(4-chlorophenethyl)benzamide (without the 5-chloro and 2-methoxy groups) or 5-chloro-2-methoxy-N-phenethylbenzamide (without the 4-chloro substituent on the phenyl ring) have no such defined role, making them unsuitable for this regulated application [1].
| Evidence Dimension | Designated pharmaceutical application |
|---|---|
| Target Compound Data | Patented 'Impurity B' reference standard for a formula VI neuropsychiatric drug [1]. |
| Comparator Or Baseline | Unsubstituted or mono-substituted benzamide analogs: 'None'. |
| Quantified Difference | Defined regulatory role vs. no defined role |
| Conditions | Intellectual property and pharmaceutical quality control context as per patent US20220048887A1. |
Why This Matters
This is the primary driver for procurement; the compound is purchased specifically because it is the official reference impurity, not for generic research purposes.
- [1] Dou, F., Jing, P., & Nhwa Pharmaceutical Corp. (2022). Impurities of amide-like derivatives and use thereof (U.S. Patent Application No. US20220048887A1). View Source
